molecular formula C6H2Br2ClN3 B13525635 2-Azido-1,3-dibromo-5-chlorobenzene

2-Azido-1,3-dibromo-5-chlorobenzene

Cat. No.: B13525635
M. Wt: 311.36 g/mol
InChI Key: WQVIYKWWCKEPJR-UHFFFAOYSA-N
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Description

2-Azido-1,3-dibromo-5-chlorobenzene is an organic compound with the molecular formula C6H2Br2ClN3 It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, chlorine, and azide groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1,3-dibromo-5-chlorobenzene typically involves the following steps:

    Starting Material: The synthesis begins with 1,3-dibromo-5-chlorobenzene.

    Azidation Reaction: The azide group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 1,3-dibromo-5-chlorobenzene with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.

The reaction conditions must be carefully controlled to ensure the selective substitution of the desired hydrogen atom with the azide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1,3-dibromo-5-chlorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Various oxidizing agents, depending on the target product.

Major Products

Scientific Research Applications

2-Azido-1,3-dibromo-5-chlorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in bioconjugation reactions, where the azide group reacts with alkynes in a click chemistry reaction to label biomolecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Azido-1,3-dibromo-5-chlorobenzene involves its reactive azide group, which can participate in various chemical reactions. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. This reactivity makes it a valuable tool in molecular labeling and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-chlorobenzene: Lacks the azide group, making it less reactive in certain applications.

    2-Azido-1,3-dibromobenzene: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.

    2-Azido-1,3-dichlorobenzene: Contains two chlorine atoms instead of bromine, altering its chemical properties.

Uniqueness

2-Azido-1,3-dibromo-5-chlorobenzene is unique due to the presence of both bromine and chlorine atoms along with the azide group. This combination of substituents provides a distinct reactivity profile, making it suitable for specific synthetic and research applications.

Properties

Molecular Formula

C6H2Br2ClN3

Molecular Weight

311.36 g/mol

IUPAC Name

2-azido-1,3-dibromo-5-chlorobenzene

InChI

InChI=1S/C6H2Br2ClN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H

InChI Key

WQVIYKWWCKEPJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N=[N+]=[N-])Br)Cl

Origin of Product

United States

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